2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651207
InChI: InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
SMILES: CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

CAS No.:

Cat. No.: VC13651207

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one -

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one
Standard InChI InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
Standard InChI Key XCTQNEIWUSOVLI-UHFFFAOYSA-N
SMILES CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
Canonical SMILES CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C

Structural and Molecular Characterization

Molecular Identity

The compound, with the systematic name 2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one, belongs to the tetrahydroquinoline family. Its molecular formula is C₁₁H₁₂ClNO, and it has a molecular weight of 209.67 g/mol . The structure features:

  • A partially hydrogenated quinoline core (positions 5–8).

  • A ketone group at position 5.

  • A chlorine substituent at position 2.

  • Two methyl groups at position 6, conferring steric and electronic effects .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one
SMILESCC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
InChIKeyXCTQNEIWUSOVLI-UHFFFAOYSA-N
CAS Number872423-53-5

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving cyclization and functionalization reactions:

Oxidation-Chlorination Sequence

A patent (US4011229A) outlines a method starting with 3-methyl-5,6,7,8-tetrahydroquinoline-1-oxide, which undergoes chlorination using methanesulphonyl chloride to yield intermediates, followed by oxidation and reduction steps .

Acyl Meldrum’s Acid-Mediated Cyclization

A scalable approach employs acyl Meldrum’s acids to facilitate electrophilic cyclization of enaminones, achieving the tetrahydroquinolinone core in a single pot with moderate yields (32–60%) .

Halogenation of Precursors

Bromination of 2-chloro-7,8-dihydroquinolin-5(6H)-one using bromine in dichloromethane or chloroform yields halogenated derivatives, demonstrating the compound’s reactivity at the α-position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationAcyl Meldrum’s acid, PPA, 80°C32–60%
BrominationBr₂, K₂CO₃, CHCl₃64%
Grignard AdditionMeMgCl, THF, 0°C15%

Physicochemical Properties

Physical State and Stability

The compound is typically a solid at room temperature, with a melting point unreported but inferred to be >150°C based on recrystallization solvents (e.g., ethanol/ether) . It is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water .

Spectral Data

  • ¹H NMR (CDCl₃): δ 2.20 (2H, m), 2.68 (2H, m), 3.17 (2H, t), 7.46 (1H, d), 8.24 (1H, d) .

  • MS (ESI): m/z 209.67 [M+H]⁺ .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic displacement. For example, palladium-catalyzed coupling with ethynylbenzene forms 2-phenylethynyl derivatives .

Ketone Reactivity

The ketone at position 5 undergoes Grignard additions, as shown by reactions with methylmagnesium chloride to yield tertiary alcohols .

Catalytic Transformations

Borane-catalyzed Friedel-Crafts alkylation enables the formation of complex polycyclic structures, highlighting its utility in cascade reactions .

Applications in Medicinal Chemistry

Kinase Inhibition

The planar quinoline core may interact with ATP-binding pockets in kinases, though specific data require further validation.

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